tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Description
Properties
IUPAC Name |
tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-9-14(18)19-15(11)12-6-5-7-13(10-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGNTHQZYZRDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670429 | |
| Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083057-14-0 | |
| Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083057-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083057140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the development of novel pharmaceuticals, most notably Lumacaftor (VX-809), a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document details the synthetic pathway, experimental protocols, and relevant chemical data, intended to support research and development in medicinal chemistry and process development.
Introduction
This compound (CAS No. 1083057-14-0) is a substituted aminopyridine derivative with significant utility as a building block in organic synthesis. Its molecular formula is C₁₇H₂₀N₂O₂ with a molecular weight of 284.35 g/mol . The primary importance of this compound lies in its role as a crucial intermediate in the multi-step synthesis of Lumacaftor, a therapeutic agent for cystic fibrosis. The synthesis of this intermediate with high purity and yield is therefore of critical interest to the pharmaceutical industry.
This guide outlines a common and effective two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling reaction, followed by an amination step.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Suzuki-Miyaura Coupling. This step involves the palladium-catalyzed cross-coupling of 2-bromo-3-methylpyridine with 3-(tert-butoxycarbonyl)phenylboronic acid to yield the intermediate, tert-butyl 3-(3-methylpyridin-2-yl)benzoate.
-
Step 2: Amination. The intermediate from the first step is then subjected to an amination reaction to introduce the amino group at the 6-position of the pyridine ring, affording the final product.
The overall synthetic scheme is presented below:
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the target compound.
Step 1: Synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate
This step employs a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 2-bromo-3-methylpyridine | 3430-17-9 | 172.02 |
| 3-(tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | 222.05 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Toluene | 108-88-3 | 92.14 |
| Deionized Water | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a reaction vessel, add 2-bromo-3-methylpyridine (1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added.
-
The reaction mixture is heated to a temperature of 80-90 °C and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
Step 2: Synthesis of this compound
This step involves the amination of the pyridine ring.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| tert-butyl 3-(3-methylpyridin-2-yl)benzoate | 1083057-12-8 | 269.34 |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 |
| Liquid Ammonia (NH₃) | 7664-41-7 | 17.03 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Diethyl Ether | 60-29-7 | 74.12 |
Procedure:
-
A reaction vessel is cooled to approximately -78 °C and charged with liquid ammonia.
-
Sodium amide (2.0-3.0 eq) is carefully added to the liquid ammonia with stirring.
-
A solution of tert-butyl 3-(3-methylpyridin-2-yl)benzoate (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF) is added dropwise to the sodium amide suspension.
-
The reaction is stirred at low temperature for several hours. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the final product.
Quantitative Data:
| Parameter | Value |
| Yield | 60-75% |
| Appearance | White to pale yellow powder[1] |
| Purity (HPLC) | >99%[1] |
| Solubility | Practically insoluble in water[1] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Conclusion
This technical guide has detailed a robust and widely utilized synthetic route for the preparation of this compound. The described two-step process, involving a Suzuki-Miyaura coupling and subsequent amination, provides a reliable method for obtaining this key pharmaceutical intermediate. The provided experimental protocols and data are intended to serve as a valuable resource for chemists and researchers in the field of drug discovery and development. Adherence to standard laboratory safety procedures is paramount when undertaking these synthetic procedures.
References
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity and Properties
This compound is an organic compound that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure features a benzoic acid core protected by a tert-butyl ester and functionalized with a 6-amino-3-methylpyridin-2-yl moiety.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,1-Dimethylethyl 3-(6-amino-3-methyl-2-pyridinyl)benzoate[2] |
| CAS Number | 1083057-14-0[2][3][4] |
| Molecular Formula | C17H20N2O2[2][4] |
| Molecular Weight | 284.35 g/mol [4] |
| Synonyms | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester; EOS-61004[2][5] |
| InChIKey | RZGNTHQZYZRDDB-UHFFFAOYSA-N[2] |
| EC Number | 800-303-5[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder or crystalline powder[2], also described as a light yellow to yellow solid.[2] |
| Melting Point | 152°C - 156°C[2] |
| Boiling Point (Predicted) | 439.7 ± 45.0 °C[2][6] |
| Density (Predicted) | 1.119 ± 0.06 g/cm³[2][6] |
| Water Solubility | Practically insoluble (0.045 g/L at 25°C)[2][5][6] |
| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform[2][6] |
| pKa (Predicted) | 5.95 ± 0.34[2] |
| LogP (XLogP3) | 3.4[2][6] |
Role in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of Lumacaftor (VX-809) .[5][7] Lumacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, used in combination therapies to treat cystic fibrosis in patients with the F508del mutation.[8][9] The aminopyridine and protected carboxylic acid functionalities of the intermediate allow for its use in various chemical transformations, such as amide bond formations and cross-coupling reactions, to construct the final complex structure of Lumacaftor.[1]
Caption: Role as a key intermediate in Lumacaftor synthesis.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of the title compound from 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide has been reported.[2]
Starting Material: 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (CAS: 1083057-13-9)[2]
Reagents and Solvents:
-
Pyridine
-
Acetonitrile
-
Methylsulfonic anhydride
-
Ethanolamine
-
Water
Procedure:
-
A mixture of 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (1 equivalent) and pyridine (4 equivalents) in acetonitrile (8 volumes) is heated to 70°C.[2]
-
A solution of methylsulfonic anhydride (1.5 equivalents) in acetonitrile (2 volumes) is added slowly over 50 minutes, maintaining the reaction temperature below 75°C.[2]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to room temperature.[2]
-
Ethanolamine (10 equivalents) is added, and the mixture is stirred for 2 hours.[2]
-
Water (6 volumes) is added, and the mixture is cooled to 10°C.[2]
-
Stirring is continued for at least 3 hours, during which the product precipitates.[2]
-
The solid product is collected by filtration.[2]
-
The collected solid is washed sequentially with water (3 volumes), a 2:1 acetonitrile/water mixture (3 volumes), and finally with acetonitrile (2 x 1.5 volumes).[2]
-
The solid is dried in a vacuum oven at 50°C to a constant weight to yield this compound as a reddish-yellow solid (reported yield of 53%).[2]
Caption: General workflow for the synthesis of the title compound.
Safety and Handling
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]
-
GHS Pictogram: GHS07[2]
Precautionary Measures:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), Wash skin thoroughly after handling, Wear protective gloves/eye protection/face protection.[2][4]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
-
Storage: Keep in a dark place, under an inert atmosphere. For long-term storage, store in a freezer under -20°C.[2] Store in a cool, dry, well-closed container away from moisture and strong light/heat.[5]
This compound is intended for research and development purposes only.[1][5] Users should adhere to all appropriate laboratory safety protocols when handling this material.
References
- 1. This compound|CAS 1083057-14-0 [benchchem.com]
- 2. 1083057-14-0 | CAS DataBase [chemicalbook.com]
- 3. jaytick.com [jaytick.com]
- 4. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. echemi.com [echemi.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. apexbt.com [apexbt.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
An In-depth Technical Guide to tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. This compound is a key intermediate in the production of the cystic fibrosis therapeutic agent, Lumacaftor (VX-809). While detailed experimental protocols and direct biological activity data are not extensively available in the public domain, this guide consolidates the known chemical data to support research and development activities.
Molecular Structure and Identification
This compound is a complex organic molecule featuring a benzoate core structure linked to a substituted aminopyridine ring.
Chemical Structure:
Key Identification Parameters:
| Parameter | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1083057-14-0 | [1][2][3][4][5][6] |
| Molecular Formula | C17H20N2O2 | [1][2][4][6] |
| Molecular Weight | 284.35 g/mol | [2][4][6] |
| Synonyms | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester; 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic acid tert-butyl ester; EOS-61004 | [2][3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and designing synthetic and purification procedures.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystalline powder | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water (0.045 g/L at 25 °C) | [1][3] |
| Density (Predicted) | 1.119 ± 0.06 g/cm³ | [1][2] |
| Boiling Point (Predicted) | 439.7 ± 45.0 °C | [1][2] |
| Flash Point (Predicted) | 219.7 ± 28.7 °C | [1][2] |
| Refractive Index (Predicted) | 1.573 | [1][2] |
| XLogP3 | 3.4 | [1][2] |
| PSA (Polar Surface Area) | 65.2 Ų | [2] |
Synthesis and Manufacturing
This compound is primarily known as a crucial intermediate in the synthesis of Lumacaftor.[3][5] While specific, detailed, publicly available experimental protocols for its synthesis are scarce, the general synthetic strategy can be inferred from its precursors.
General Synthetic Route
The synthesis likely involves a cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings. A plausible synthetic workflow is outlined below.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocols
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the compound. While actual spectral data is not publicly available, the types of analyses expected for this molecule are listed below. Chemical suppliers may provide a Certificate of Analysis (COA) with this information upon request.[3]
| Analytical Method | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic protons on both the benzoate and pyridine rings, the methyl group on the pyridine ring, the amino group protons, and the characteristic singlet for the tert-butyl group. |
| ¹³C NMR | Resonances for all 17 carbon atoms, including those in the aromatic rings, the methyl group, the tert-butyl group, and the ester carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (284.1525 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of aromatic and aliphatic groups, C=O stretching of the ester, and C=N and C=C stretching of the aromatic rings. |
| Purity (by HPLC) | A chromatogram indicating the purity of the compound, typically reported as a percentage. |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the direct biological activity or any associated signaling pathways of this compound. Its primary known function is as a synthetic precursor to the pharmaceutically active molecule, Lumacaftor. As an intermediate, it is not intended for therapeutic use and its biological effects have not been a subject of published research. Therefore, no signaling pathway diagrams can be provided.
Applications in Drug Development
The sole significant application of this compound is its role as a key building block in the multi-step synthesis of Lumacaftor .[3][5] Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is the most common cause of cystic fibrosis.
The general workflow from the intermediate to the final active pharmaceutical ingredient (API) is depicted below.
Caption: Role as an intermediate in the synthesis of Lumacaftor.
Safety and Handling
While a comprehensive toxicological profile is not available, standard laboratory safety precautions should be observed when handling this compound. It is intended for research and development purposes only.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials.[3]
Conclusion
This compound is a well-characterized chemical intermediate with a critical role in the pharmaceutical industry, specifically in the synthesis of Lumacaftor. While detailed experimental protocols for its synthesis and data on its direct biological activity are not publicly available, this guide provides a consolidated source of its known properties and synthetic context. This information is valuable for researchers and professionals involved in the synthesis and development of related pharmaceutical compounds.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 5. jaytick.com [jaytick.com]
- 6. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate solubility data
An In-depth Technical Guide on the Solubility of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in the synthesis of pharmaceuticals such as Lumacaftor VX-809[1]. Understanding the solubility of this compound is critical for its handling, formulation, and reaction optimization.
Compound Information
-
Chemical Name: this compound
-
CAS Number: 1083057-14-0
-
Molecular Formula: C₁₇H₂₀N₂O₂
-
Molecular Weight: 284.35 g/mol
Solubility Data
The solubility of this compound has been characterized in a range of common laboratory solvents. The available quantitative and qualitative data are summarized in the tables below.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 0.045 |
Table 1: Quantitative solubility of this compound in water.[1][2][3]
Qualitative Solubility Data
| Solvent | Solubility Description |
| N,N-Dimethylformamide | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
Table 2: Qualitative solubility of this compound in various organic solvents.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound. This method is widely accepted for generating thermodynamic solubility data[4][5].
Materials and Equipment
-
This compound (solid)
-
Selected solvent (e.g., water, methanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.
Workflow for Solubility Determination.
This guide provides essential solubility data and a standardized experimental protocol for this compound. Adherence to a rigorous experimental methodology is crucial for obtaining accurate and reproducible solubility data, which is fundamental for the successful development of pharmaceutical manufacturing processes.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Involving tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals. tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is a key intermediate in the synthesis of medicinally important molecules, such as CFTR modulators like Lumacaftor. While this compound is typically the product of a Suzuki coupling, this document provides detailed protocols and application notes for the Suzuki coupling of structurally related aminopyridine substrates, which is a critical step in the synthesis of this and similar valuable building blocks. Understanding these reaction conditions is essential for researchers in drug discovery and process development.
Application in Medicinal Chemistry
Biaryl scaffolds are fundamental in medicinal chemistry, appearing in numerous marketed drugs and biologically active compounds. The linkage of a pyridine ring to a benzoic acid derivative, as seen in the title compound, creates a molecular framework with desirable properties for drug development. These properties include:
-
Structural Rigidity and Conformational Control: The biaryl axis provides a defined spatial arrangement for appended functional groups to interact with biological targets.
-
Modulation of Physicochemical Properties: The combination of the basic pyridine nitrogen, the amino group, and the carboxylic acid ester allows for fine-tuning of solubility, lipophilicity, and metabolic stability.
-
Versatile Platform for Further Synthesis: The amino and ester functionalities serve as handles for subsequent chemical modifications to build more complex molecules and libraries for screening.
The synthesis of compounds like this compound via Suzuki coupling is a key strategy for accessing these privileged structures.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling to synthesize a precursor to the title compound, based on procedures for structurally similar aminopyridines. This can be adapted for various arylboronic acids and aminopyridine halides.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Synthesis of an Analogous Biaryl Compound
This protocol describes the coupling of a generic 2-bromo-3-methyl-6-aminopyridine with an arylboronic acid.
Materials:
-
2-Bromo-3-methyl-6-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methyl-6-aminopyridine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the anhydrous solvent (and degassed water, if applicable) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for the Suzuki coupling of various bromopyridine derivatives, which can serve as a starting point for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~85-95 |
| 2 | 6-Bromo-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~90 |
| 3 | 2-Bromo-3-methylpyridine | 3-(tert-Butoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | ~80-90 |
| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 8 | 86 |
Disclaimer: Yields are approximate and highly dependent on the specific substrates and reaction conditions. Optimization is often necessary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl molecules like this compound, which are of high value in drug discovery. The protocols and data presented here provide a solid foundation for researchers to develop and optimize synthetic routes to these and other related compounds, accelerating the discovery of new therapeutics. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly when working with functionalized aminopyridine substrates.
Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceutically active compounds such as Lumacaftor VX 809.[1] The synthesis is a two-step process commencing with a Suzuki-Miyaura coupling reaction to form the carbon-carbon bond between the pyridine and benzene rings, followed by the reduction of a nitro group to the desired amine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. This compound is a valuable building block in the creation of novel therapeutics. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting. The synthesis strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds, followed by a straightforward reduction of a nitro aromatic intermediate.
Overall Reaction Scheme
The synthesis proceeds in two key steps as illustrated below:
Step 1: Suzuki-Miyaura Coupling
Step 2: Nitro Group Reduction
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate
This step involves the Suzuki-Miyaura coupling of 2-bromo-3-methyl-6-nitropyridine and (3-(tert-butoxycarbonyl)phenyl)boronic acid.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-bromo-3-methyl-6-nitropyridine | 217.02 | 1.0 | 217 mg |
| (3-(tert-butoxycarbonyl)phenyl)boronic acid | 250.08 | 1.2 | 300 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26.2 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Procedure:
-
To a dry round-bottom flask, add 2-bromo-3-methyl-6-nitropyridine (217 mg, 1.0 mmol), (3-(tert-butoxycarbonyl)phenyl)boronic acid (300 mg, 1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.1 mmol).
-
Add sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate as a solid.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate synthesized in Step 1.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate | 314.33 | 1.0 | 314 mg |
| Iron powder (Fe) | 55.84 | 5.0 | 279 mg |
| Ammonium chloride (NH₄Cl) | 53.49 | 5.0 | 267 mg |
| Ethanol | - | - | 15 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a round-bottom flask, suspend tert-butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate (314 mg, 1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add iron powder (279 mg, 5.0 mmol) and ammonium chloride (267 mg, 5.0 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to the residue.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant(s) | Product | Expected Yield (%) | Physical Appearance |
| 1 | 2-bromo-3-methyl-6-nitropyridine, (3-(tert-butoxycarbonyl)phenyl)boronic acid | tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate | 70-85 | Yellow solid |
| 2 | tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate, Iron, Ammonium Chloride | This compound | 85-95 | White to off-white solid |
Experimental Workflow Diagram
References
Application Notes and Protocols: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate (CAS No. 1083057-14-0) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a 2-aryl-6-aminopyridine core, incorporates key reactive sites that are strategically utilized in multi-step synthetic routes.
The primary and most notable application of this intermediate is in the manufacturing of Lumacaftor (VX-809) .[3] Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the F508del mutation, which is the most common cause of cystic fibrosis. The precise architecture of this compound makes it an ideal precursor for constructing the core of the Lumacaftor molecule.[3]
This document provides detailed application notes on its synthetic utility and representative experimental protocols for its synthesis and subsequent use.
Physicochemical and Technical Data
The key properties of the intermediate are summarized below. Proper handling and storage are essential for maintaining its integrity. It should be stored in a cool, dry, well-closed container, protected from moisture and strong light.[3]
| Property | Value | Reference |
| CAS Number | 1083057-14-0 | [2] |
| Molecular Formula | C₁₇H₂₀N₂O₂ | [4] |
| Molecular Weight | 284.35 g/mol | [4] |
| Appearance | White powder | [3] |
| Boiling Point | 439.7 ± 45.0 °C (Predicted) | [2] |
| Density | 1.12 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Practically insoluble in water (0.045 g/L at 25 °C).[3][5] Soluble in DMF and methanol.[5] | [3][5] |
| Synonyms | EOS-61004, Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | [2][3] |
Application Notes: Synthetic Utility
The molecular structure of this compound contains two key functional groups that define its role in synthesis: the 6-amino group and the tert-butyl benzoate moiety.
-
6-Amino Group : This primary amine is a potent nucleophile and serves as the principal reactive handle for chain extension. In the synthesis of Lumacaftor, this group is acylated via an amide bond formation with a substituted cyclopropanecarboxylic acid.
-
tert-Butyl Ester : This group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions, including the basic or neutral conditions often used for amide coupling. This stability allows for selective reaction at the amino group without affecting the ester. The tert-butyl group can be efficiently removed (deprotected) in the final stages of a synthesis under acidic conditions to yield the free carboxylic acid.
The logical flow of using this intermediate in a synthetic pathway, such as for Lumacaftor, is visualized below.
Experimental Protocols
The following are representative protocols. Researchers should perform their own risk assessments and optimizations.
This protocol describes a common method for synthesizing 2-arylpyridines.
Reaction: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate + 2-Chloro-6-amino-3-methylpyridine → this compound
Materials:
-
2-Chloro-6-amino-3-methylpyridine (1.0 eq)
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add 2-chloro-6-amino-3-methylpyridine, tert-butyl 3-(boronate ester), Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
This protocol details the use of the intermediate in an amide bond formation reaction.
Reaction: this compound + 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid → Amide Product
Materials:
-
This compound (1.0 eq)
-
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (1.05 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Saturated aqueous Lithium Chloride (LiCl) solution
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound in DMF to the activated acid mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with saturated aqueous LiCl solution (to remove DMF) and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to obtain the desired amide product.
References
- 1. m.molbase.com [m.molbase.com]
- 2. echemi.com [echemi.com]
- 3. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. echemi.com [echemi.com]
Application Notes: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is a synthetic organic compound featuring a substituted aminopyridine core linked to a benzoate group. While direct anticancer applications of this specific molecule are not extensively documented in peer-reviewed literature, the aminopyridine and benzoate structural motifs are present in numerous compounds investigated for their potential as cancer therapeutics. Compounds with these scaffolds have been shown to exhibit a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
These application notes provide a representative overview of the potential applications and research methodologies for compounds with a similar chemical structure in the field of cancer research. The experimental protocols and data presented are based on established methods for evaluating the anticancer properties of small molecules.
Putative Mechanism of Action
Based on the activities of structurally related aminopyridine and benzoate derivatives, this compound could potentially exert its anticancer effects through various mechanisms. One of the most common mechanisms for such compounds is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell surface.
Another potential mechanism is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from proliferating and can ultimately lead to cell death.
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a representative aminopyridine benzoate compound.
Caption: Hypothetical apoptotic pathway induced by the compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the compound
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following tables present hypothetical data for the anticancer effects of a representative aminopyridine benzoate compound.
Table 1: IC50 Values of the Compound on Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 22.5 ± 2.5 |
| A549 | Lung Cancer | 18.9 ± 2.1 |
| HCT116 | Colon Cancer | 12.7 ± 1.5 |
Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment with the Compound at 15 µM
| Cell Population | Control (%) | Treated (%) |
| Viable (Annexin V-/PI-) | 95.1 ± 2.3 | 45.3 ± 3.1 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.5 | 35.8 ± 2.8 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 1.8 ± 0.4 | 15.4 ± 1.9 |
| Necrotic (Annexin V-/PI+) | 0.6 ± 0.2 | 3.5 ± 0.7 |
Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment with the Compound at 15 µM
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | 55.4 ± 3.2 | 25.1 ± 2.5 |
| S | 28.1 ± 2.1 | 15.8 ± 1.9 |
| G2/M | 16.5 ± 1.8 | 59.1 ± 4.2 |
Disclaimer: The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. The presented data is hypothetical and serves as an example of the expected results from such studies.
Application Notes and Protocols for tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate in Anti-Inflammatory Studies
Disclaimer: Publicly available scientific literature and patent databases do not contain information regarding the anti-inflammatory properties of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. The following application notes and protocols are hypothetical and constructed based on standard methodologies for evaluating novel anti-inflammatory compounds. This document is intended to serve as a general template and is not based on experimental data for the specified compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulation of inflammatory pathways can lead to chronic diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. This compound is a synthetic compound with a chemical structure that suggests potential biological activity. These notes provide a hypothetical framework for investigating its anti-inflammatory effects.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C17H20N2O2[1][2][3][4] |
| Molecular Weight | 284.35 g/mol [3] |
| CAS Number | 1083057-14-0[1][3][4][5] |
| Appearance | Predicted to be a solid |
| Solubility | Practically insoluble in water (0.045 g/L at 25°C).[2][4][5] Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform.[2] |
Hypothetical Mechanism of Action
Based on the structural motifs present in this compound, particularly the aminopyridine core, it is hypothesized that the compound may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A potential mechanism could involve the inhibition of pro-inflammatory cytokine production by targeting intracellular signaling cascades such as the NF-κB and MAPK pathways.
Experimental Protocols
The following are detailed, hypothetical protocols for assessing the anti-inflammatory activity of this compound.
In Vitro Anti-Inflammatory Activity
3.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells.
-
Incubate the plates for 24 hours.
3.1.2. Measurement of Nitric Oxide (NO) Production
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
3.1.3. Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)
-
Collect the cell culture supernatant as described above.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo Anti-Inflammatory Activity
3.2.1. Carrageenan-Induced Paw Edema in Rats
-
Use male Wistar rats (180-220 g).
-
Administer this compound orally at different doses (e.g., 10, 25, 50 mg/kg). Administer a vehicle control (e.g., 0.5% carboxymethylcellulose) and a positive control (e.g., indomethacin, 10 mg/kg).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
Hypothetical Data Presentation
The following tables represent how data from the proposed experiments could be presented.
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | 100 ± 8.5 | 25.3 ± 3.1 | 15.8 ± 2.2 |
| LPS (1 µg/mL) | - | 450 ± 25.2 | 1250.6 ± 98.7 | 850.4 ± 76.5 |
| Compound + LPS | 1 | 420 ± 22.1 | 1180.2 ± 85.3 | 810.1 ± 65.9 |
| Compound + LPS | 5 | 350 ± 18.9 | 950.8 ± 70.1 | 650.7 ± 55.4 |
| Compound + LPS | 10 | 280 ± 15.4 | 720.5 ± 62.8 | 480.3 ± 42.1 |
| Compound + LPS | 25 | 190 ± 12.3 | 450.1 ± 38.6 | 310.9 ± 30.8 |
| Compound + LPS | 50 | 120 ± 9.8 | 280.7 ± 25.4 | 190.2 ± 21.3 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 10 | 0.68 ± 0.05 | 20.0 |
| Compound | 25 | 0.45 ± 0.04 | 47.1 |
| Compound | 50 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Conclusion
While there is currently no direct evidence of the anti-inflammatory activity of this compound, the hypothetical framework presented here provides a comprehensive approach to its evaluation. The proposed in vitro and in vivo studies would be essential to determine if this compound has potential as a novel anti-inflammatory agent. Further studies would also be required to elucidate its precise mechanism of action and to assess its safety profile. Researchers interested in this compound should perform these or similar experiments to generate the necessary data.
References
- 1. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. echemi.com [echemi.com]
- 3. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. echemi.com [echemi.com]
- 5. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Notes and Protocols for High-Throughput Screening with a Lumacaftor Precursor
Topic: High-Throughput Screening with tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key chemical intermediate in the synthesis of Lumacaftor (VX-809).[1] Lumacaftor is a groundbreaking therapeutic agent used in the treatment of cystic fibrosis (CF) for patients with the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[2][3][4] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a dysfunctional chloride ion channel.[3][5] Lumacaftor acts as a "corrector," a type of small molecule that aids in the proper folding of the F508del-CFTR protein, thereby increasing its density at the cell surface.[2][3][5]
These application notes detail the high-throughput screening (HTS) methodologies used to identify and characterize CFTR correctors like Lumacaftor. While this compound itself is not the active pharmacological agent, understanding the screening cascades that led to the discovery and development of its derivative, Lumacaftor, is crucial for researchers in the field of CF drug discovery.
Mechanism of Action of Lumacaftor (VX-809)
The primary defect in individuals with the F508del-CFTR mutation is the misfolding and subsequent premature degradation of the CFTR protein.[3][5] This prevents the protein from reaching the cell membrane to function as a chloride channel. Lumacaftor addresses this by acting as a chaperone during protein folding, which enhances the conformational stability of the F508del-CFTR protein.[2][3][5] This correction of the folding defect allows for increased processing and trafficking of the mature protein to the cell surface.[1][5] By increasing the number of functional CFTR channels at the cell surface, Lumacaftor helps to restore chloride ion transport.[6]
Lumacaftor is often used in combination with a "potentiator" like Ivacaftor, which increases the channel open probability of the CFTR protein that has reached the cell surface.[3] This dual approach of correction and potentiation provides a synergistic therapeutic effect.[3]
High-Throughput Screening for CFTR Correctors
The discovery of CFTR correctors like Lumacaftor was enabled by the development of robust high-throughput screening assays.[7][8][9] A widely used method is the halide-sensitive Yellow Fluorescent Protein (YFP) assay.[8] This cell-based assay provides a functional measure of CFTR-mediated halide transport.
Principle of the YFP-Based HTS Assay
Cells engineered to co-express the F508del-CFTR protein and a halide-sensitive YFP (e.g., YFP-H148Q) are used.[10] The fluorescence of this specific YFP variant is quenched by the presence of iodide ions. The assay measures the rate of iodide influx into the cells through functional CFTR channels present on the cell surface. A higher rate of fluorescence quenching indicates a greater number of active CFTR channels.
In a typical HTS setup for identifying CFTR correctors, cells are pre-incubated with test compounds. Compounds that successfully correct the F508del-CFTR misfolding will lead to an increased density of CFTR channels at the cell membrane. Subsequent stimulation of these channels (e.g., with forskolin) and the introduction of an iodide gradient will result in a rapid quenching of YFP fluorescence, which is detected by a plate reader.[7]
References
- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lumacaftor - Wikipedia [en.wikipedia.org]
- 3. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 8. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, including Lumacaftor.[1][2] The protocols outlined below are designed to offer robust and reproducible methods for achieving high purity of the target compound, suitable for downstream applications in drug development and manufacturing.
Introduction
This compound (CAS No: 1083057-14-0) is a substituted 2-arylpyridine.[3] Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product meets stringent regulatory standards. The purification of this intermediate often involves the removal of unreacted starting materials, by-products, and other process-related impurities. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide details two common and effective purification techniques: Flash Column Chromatography and Recrystallization.
Purification Techniques
Two primary methods have been identified as suitable for the purification of this compound: flash column chromatography for high-purity small-scale applications and recrystallization for larger-scale and industrial processing.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds from complex mixtures.[4] It utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent system of appropriate polarity, to separate components based on their differential adsorption to the stationary phase.[5][6] For 2-arylpyridine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[7][8]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. A layer of sand at the top and bottom of the silica gel can protect the stationary phase.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified product.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. A patent for separating aminopyridine isomers highlights the effectiveness of crystallization for achieving high purity (up to 99%).[9] The selection of an appropriate solvent is crucial; the compound of interest should be sparingly soluble at room temperature and highly soluble at an elevated temperature.[10]
Experimental Protocol:
-
Solvent Selection: Based on solubility data for similar compounds like 2-aminopyridine, suitable solvents for screening include methanol, ethanol, isopropanol, acetonitrile, and ethyl acetate.[10] The target compound is practically insoluble in water.[11]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
The following table summarizes the expected outcomes of the described purification techniques. The values presented are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Parameter | Flash Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | Not Applicable |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate Gradient | Methanol or Ethanol |
| Typical Purity | > 99% (by HPLC) | > 99% (by HPLC) |
| Expected Yield | 70-90% | 80-95% |
| Scale | Milligrams to Grams | Grams to Kilograms |
| Throughput | Low to Medium | High |
| Primary Application | High-purity for research | Process scale-up |
Conclusion
The purification of this compound can be effectively achieved using either flash column chromatography or recrystallization. Column chromatography is well-suited for obtaining high-purity material on a smaller scale, while recrystallization is a more economical and scalable method for larger quantities. The choice of method should be guided by the specific requirements of the research or development stage. The protocols provided herein offer a solid foundation for optimizing the purification of this important pharmaceutical intermediate.
References
- 1. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]
- 2. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
Application Notes and Protocols: Derivatization of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceutically active compounds. The primary focus is on the functionalization of the 6-amino group through acylation and sulfonylation reactions, yielding amide and sulfonamide derivatives, respectively. Such derivatives are of significant interest in drug discovery, particularly in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Introduction
This compound is a versatile bifunctional molecule featuring a nucleophilic aromatic amine and a protected carboxylic acid. This substitution pattern makes it a valuable scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries. The derivatization of the amino group is a critical step in the synthesis of potent therapeutic agents, including Lumacaftor (VX-809), a CFTR corrector used in the treatment of cystic fibrosis.[1] These notes offer standardized procedures for common derivatization reactions, enabling researchers to efficiently synthesize and evaluate novel compounds.
Data Presentation: Representative Derivatization Reactions
The following table summarizes the expected outcomes for the acylation and sulfonylation of this compound with representative reagents. Please note that yields are estimates based on reactions with analogous compounds and may vary depending on the specific substrate and reaction conditions.
| Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Method |
| Acetyl Chloride | tert-Butyl 3-(6-acetamido-3-methylpyridin-2-yl)benzoate | C₁₉H₂₂N₂O₃ | 342.40 | 85-95 | HPLC, ¹H NMR, MS |
| Benzoyl Chloride | tert-Butyl 3-(6-benzamido-3-methylpyridin-2-yl)benzoate | C₂₄H₂₄N₂O₃ | 404.47 | 80-90 | HPLC, ¹H NMR, MS |
| Benzenesulfonyl Chloride | tert-Butyl 3-(6-(phenylsulfonamido)-3-methylpyridin-2-yl)benzoate | C₂₃H₂₄N₂O₄S | 440.52 | 75-85 | HPLC, ¹H NMR, MS |
| Methanesulfonyl Chloride | tert-Butyl 3-(6-(methylsulfonamido)-3-methylpyridin-2-yl)benzoate | C₁₈H₂₂N₂O₄S | 378.45 | 80-90 | HPLC, ¹H NMR, MS |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the 6-amino group of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add the base (anhydrous pyridine or triethylamine, 1.2 equivalents) to the cooled solution.
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Protocol 2: General Procedure for N-Sulfonylation
This protocol outlines a general method for the sulfonylation of the 6-amino group of this compound using a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding deionized water.
-
Extract the mixture with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-sulfonylated derivative.
Visualization of Workflows and Signaling Pathways
Caption: General experimental workflows for the N-acylation and N-sulfonylation of this compound.
Caption: Proposed signaling pathway for CFTR correctors derived from this compound.
Application in Drug Discovery: CFTR Modulation
Derivatives of this compound, most notably Lumacaftor, function as "correctors" of the misfolded CFTR protein caused by the F508del mutation, the most common mutation in cystic fibrosis.[2] The underlying mechanism of action involves the binding of the corrector molecule to the first transmembrane domain (TMD1) of the nascent CFTR polypeptide chain within the endoplasmic reticulum.[3][4] This binding event stabilizes the TMD1, preventing its premature degradation by the proteasome and allowing the CFTR protein to fold into a more stable three-dimensional conformation.[5] Consequently, the corrected CFTR protein can be properly trafficked to the cell surface, where it can function as a chloride ion channel, thereby restoring a critical cellular function that is deficient in cystic fibrosis patients.[6][7]
References
- 1. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. cff.org [cff.org]
- 3. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the production of Lumacaftor (VX-809).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 2-halopyridine derivative, such as 2-bromo-3-methyl-6-aminopyridine, with a boronic acid or ester, like 3-(tert-butoxycarbonyl)phenylboronic acid.
Q2: Why am I observing low to no yield of the desired product?
A2: Low yields in the Suzuki coupling of aminopyridines are a common issue. The primary reason is often catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, hindering its catalytic activity. Other factors include suboptimal reaction conditions such as temperature, choice of base, and solvent. Inadequate degassing of the reaction mixture can also lead to catalyst deactivation.
Q3: What are the common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using anhydrous solvents or by using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be reduced by ensuring an inert atmosphere, as the presence of oxygen can exacerbate this side reaction.
-
Dehalogenation: The reduction of the starting aryl halide. Optimizing the reaction time and ensuring the solvent is not a source of hydrides can help minimize this.
Q4: Is it necessary to protect the amino group on the pyridine ring?
A4: While protecting the amino group can sometimes improve yields by preventing catalyst inhibition, successful couplings are often achieved without protection. The choice of a suitable bulky and electron-rich phosphine ligand can often overcome the challenges associated with the unprotected amino group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inhibition/Deactivation: The nitrogen atoms of the aminopyridine are coordinating to the palladium catalyst. | • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.• Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be beneficial. |
| Inefficient Oxidative Addition: The C-Br bond of the pyridine is not being activated effectively. | • Choice of Halide: If using a chloro-pyridine, consider switching to the more reactive bromo- or iodo-pyridine derivative.• Ligand Choice: Use electron-rich and sterically demanding phosphine ligands to promote oxidative addition. | |
| Suboptimal Base or Solvent: The reaction conditions are not conducive to the catalytic cycle. | • Base Selection: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.• Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. Ensure solvents are thoroughly degassed. | |
| Formation of Byproducts | Protodeboronation: Hydrolysis of the boronic acid. | • Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis.• Anhydrous Conditions: Use anhydrous solvents and reagents. |
| Homocoupling of Boronic Acid: Self-coupling of the boronic acid. | • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. | |
| Dehalogenation of Pyridine: Reduction of the starting material. | • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to catalytic conditions.• Solvent Choice: Avoid solvents that can act as hydride sources. | |
| Difficult Purification | Co-elution of Product and Impurities: Similar polarity of the desired product and byproducts. | • Optimize Chromatography: Experiment with different solvent systems for column chromatography.• Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Experimental Protocols
Suzuki-Miyaura Coupling for this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-3-methyl-6-aminopyridine
-
3-(tert-butoxycarbonyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)
Procedure:
-
To a dry reaction vessel, add 2-bromo-3-methyl-6-aminopyridine (1.0 eq.), 3-(tert-butoxycarbonyl)phenylboronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | - | SPhos | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF |
| Temperature (°C) | 90 | 100 | 110 |
| Typical Yield Range (%) | 60-75 | 75-90 | 50-70 |
Note: The yield ranges are indicative and can vary based on the specific reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for improving synthesis yield.
Technical Support Center: Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Welcome to the technical support center for the synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 2-halo-6-amino-3-methylpyridine derivative (typically 2-chloro- or 2-bromo-6-amino-3-methylpyridine) and a boronic acid or ester derivative of tert-butyl 3-boronobenzoate.
Q2: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the primary reasons for this?
A2: Low yields or reaction failure with unprotected aminopyridine substrates are common challenges. The primary issues often stem from:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to its deactivation.[1][2]
-
Substrate Reactivity: 2-Chloropyridines are generally less reactive than their 2-bromo or 2-iodo counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1]
-
Side Reactions: Several competing side reactions can consume the starting materials and reduce the yield of the desired product.[1]
Q3: What are the major side products I should be looking for in my reaction mixture?
A3: The most common side products in the Suzuki-Miyaura synthesis of this compound are:
-
Protodeboronation Product: Formation of tert-butyl benzoate due to the replacement of the boronic acid group with a hydrogen atom.[1][3]
-
Homocoupling Product: Self-coupling of 3-(tert-butoxycarbonyl)phenylboronic acid to form di-tert-butyl biphenyl-3,3'-dicarboxylate.[1]
-
Dehalogenation Product: Reduction of the starting 2-chloro-6-amino-3-methylpyridine to 6-amino-3-methylpyridine.[1]
-
Starting Materials: Unreacted 2-chloro-6-amino-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid or its derivatives.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2] 3. Use a Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) to ensure the formation of a more active and stable catalytic species.[2] |
| Inactive Catalyst System for Chloropyridine | 1. Optimize Ligand Choice: As mentioned above, highly active, sterically hindered phosphine ligands are crucial for activating the C-Cl bond.[1] 2. Elevate Reaction Temperature: Increasing the temperature can help overcome the activation energy for the oxidative addition step, but be mindful of potential increases in side reactions. |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in difficult couplings involving chloropyridines. Weaker bases such as K₂CO₃ might also be suitable and should be screened.[2] |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Troubleshooting Steps |
| Protodeboronation (tert-butyl benzoate) | Hydrolysis of the boronic acid C-B bond by water or other protic sources.[3] | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than the corresponding boronic acids.[2] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Degas the solvents to remove dissolved water. 3. Optimize Base: A milder base might reduce the rate of protodeboronation, though this needs to be balanced with the need for sufficient reactivity for the cross-coupling.[2] |
| Homocoupling (di-tert-butyl biphenyl-3,3'-dicarboxylate) | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst, leading to the formation of Pd(II) species that promote homocoupling.[1] | 1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1] 2. Use a Pd(0) Source: Directly use a Pd(0) catalyst like Pd₂(dba)₃ or ensure conditions are optimal for the complete reduction of a Pd(II) precatalyst. |
| Dehalogenation (6-amino-3-methylpyridine) | The palladium catalyst reacting with hydride sources in the reaction mixture (e.g., solvent, base, or impurities).[1] | 1. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. 2. Solvent Choice: Select a solvent less prone to acting as a hydride source. 3. Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize the opportunity for this side reaction.[2] |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of the desired product and the formation of major side products. This data is qualitative and intended to guide optimization efforts.
| Parameter | Condition A | Condition B | Expected Outcome |
| Ligand | PPh₃ | SPhos | With SPhos, expect a higher yield of the desired product and lower amounts of unreacted starting materials due to enhanced catalytic activity. |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | Using the pinacol ester should decrease the amount of the protodeboronation byproduct.[2] |
| Atmosphere | Air | Inert (Argon) | An inert atmosphere is crucial to minimize homocoupling of the boronic acid.[1] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base and may lead to higher conversion of the 2-chloropyridine starting material. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling to synthesize this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.
Materials:
-
2-Chloro-6-amino-3-methylpyridine
-
3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-6-amino-3-methylpyridine (1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid pinacol ester (1.2 eq), and finely ground K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is complete (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis reactions.
References
Technical Support Center: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
Users experiencing unexpected results or degradation of this compound can refer to the following guide for potential causes and corrective actions.
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.
This issue may stem from the degradation of the compound due to improper handling or storage.
-
Potential Cause: Exposure to acidic conditions, leading to the hydrolysis of the tert-butyl ester.
-
Troubleshooting Steps:
-
Verify the pH of all solvents and reagents used in the experiment.
-
Avoid acidic media; if unavoidable, minimize exposure time and temperature.
-
Perform a control experiment using freshly prepared solutions.
-
-
Potential Cause: Oxidation of the amino group.
-
Troubleshooting Steps:
-
Degas solvents to remove dissolved oxygen.
-
Consider adding an antioxidant, such as BHT, if compatible with the experimental setup.
-
Store the compound and solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause: Photodegradation upon exposure to light.
-
Troubleshooting Steps:
-
Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Change in physical appearance (e.g., color change from white to yellow/brown).
A change in the color of the solid compound can indicate degradation.
-
Potential Cause: Long-term exposure to air and moisture.
-
Troubleshooting Steps:
-
Potential Cause: Thermal degradation from improper storage temperature.
-
Troubleshooting Steps:
Logical Troubleshooting Flow for Color Change:
References
Technical Support Center: Purification of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceuticals such as Lumacaftor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Given that the synthesis of this compound often involves a Suzuki-Miyaura coupling reaction, the most probable impurities include:
-
Unreacted Starting Materials: Such as the corresponding boronic acid/ester and the pyridyl halide.
-
Homocoupling Byproducts: Resulting from the self-coupling of the boronic acid or the pyridyl halide.
-
Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction may remain.
-
Deprotected Product: Premature cleavage of the tert-butyl ester group, leading to the corresponding carboxylic acid.
-
Oxidation Products: The aminopyridine moiety can be susceptible to oxidation, leading to colored impurities.
Q2: What is the general solubility profile of this compound?
A2: The compound is generally soluble in organic solvents like methanol and N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[1] This solubility profile is crucial for selecting appropriate solvent systems for recrystallization and chromatography.
Q3: Can recrystallization be used to purify this compound?
A3: Yes, recrystallization can be an effective method for removing certain impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For aminopyridine derivatives, mixtures of polar and non-polar solvents are often effective.
Q4: Is column chromatography a suitable purification method?
A4: Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities. Due to the basic nature of the aminopyridine, tailing of peaks on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.
Q5: When should I consider using preparative HPLC?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is recommended when very high purity is required, or when impurities are structurally very similar to the target compound and cannot be removed by other methods. It is a powerful but often lower-throughput and more expensive technique.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too non-polar, or the solution is cooling too rapidly. | Add a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly. Ensure the solution is not supersaturated before cooling. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent system where the compound has lower solubility at room temperature. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity does not improve significantly. | The impurities have very similar solubility profiles to the product in the chosen solvent. | Try a different solvent or a solvent mixture. Alternatively, another purification technique like column chromatography may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity. | The mobile phase polarity is not optimal. | Perform a gradient elution to find the optimal solvent polarity. If co-elution persists, consider a different stationary phase (e.g., alumina, C18 for reversed-phase). |
| Significant peak tailing. | Interaction of the basic aminopyridine with acidic silanol groups on the silica gel. | Add a small percentage (0.1-1%) of triethylamine or a few drops of aqueous ammonia to the mobile phase to suppress this interaction. |
| Product does not elute from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. Ensure the compound was fully dissolved and properly loaded onto the column. |
| Low recovery from the column. | The compound is irreversibly adsorbing to the silica gel. | Deactivate the silica gel by adding a small amount of water or triethylamine before packing the column. Use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Disclaimer: The following protocols are provided as illustrative examples based on general procedures for similar compounds and may require optimization.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/heptane) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent (e.g., a mixture of ethyl acetate and heptane) portion-wise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To minimize peak tailing, 0.5% triethylamine can be added to the mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Pack the column with silica gel slurried in the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Run the column with the mobile phase gradient, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the compound. For example, 10-90% B over 20 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the solvents, often by lyophilization or evaporation.
Data Presentation
Table 1: Example Purification Data
| Purification Method | Starting Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Yield (%) |
| Recrystallization (Ethyl Acetate/Heptane) | 90.5% | 98.2% | 75% |
| Flash Column Chromatography | 90.5% | 99.5% | 85% |
| Preparative HPLC | 98.2% | >99.9% | 90% |
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. The synthesis of this molecule, which involves the coupling of a substituted aminopyridine with a benzoate derivative, typically relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions can be sensitive to various parameters, and this guide aims to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving low to no yield. What are the common causes?
A1: Low yields in the Suzuki coupling of 2-halo-6-aminopyridine derivatives are frequently encountered. The primary reasons include:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to the palladium catalyst, leading to its deactivation. This is often referred to as the "2-pyridyl problem".[1][2]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. Standard ligands like triphenylphosphine may not be effective.[2]
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle. An inappropriate base can lead to side reactions or incomplete conversion.
-
Protodeboronation of the Boronic Acid: The boronic acid reagent can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct and reducing the yield of the desired product.[1]
-
Poor Reagent Purity or Inert Atmosphere: Cross-coupling reactions are often sensitive to air and moisture, which can deactivate the catalyst.
Q2: What are the signs of a failing or struggling reaction?
A2: Visual cues can often indicate a problem with your reaction. Be observant for the following:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has crashed out of the catalytic cycle and is no longer active.
-
No Color Change: A healthy cross-coupling reaction mixture is often a colored (yellow to reddish-brown) solution. If the reaction mixture remains colorless or the color of the starting materials, it's likely the catalyst has not become active.
-
Reaction Stalls: If monitoring by TLC or LC-MS shows initial product formation that then ceases, it may indicate catalyst decomposition over time.
Q3: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of a 2-halo-6-aminopyridine?
A3: For challenging substrates like 2-amino-pyridines, more sophisticated catalyst systems are generally required. Consider using:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are known to be effective for heteroaryl couplings as they can stabilize the active palladium species and prevent pyridine coordination.[1]
-
Pre-catalysts: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[1] While Pd(PPh₃)₄ can sometimes be effective, it is often less reliable for this type of substrate.[3][4]
Q4: Can I use a Buchwald-Hartwig amination as an alternative route? What are the key considerations?
A4: Yes, a Buchwald-Hartwig amination is a viable alternative. This would involve coupling an amine with an aryl halide. For this specific target molecule, you would likely be coupling 6-amino-3-methyl-2-halopyridine with a derivative of tert-butyl 3-aminobenzoate. Key considerations for this reaction include:
-
Ligand Selection: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species.[1] |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu are typically required. | |
| Inefficient Oxidative Addition (especially with aryl chlorides) | 1. Use a More Active Catalyst System: Systems with electron-rich and sterically hindered phosphine ligands are often necessary for less reactive aryl chlorides.[2] 2. Consider a Different Halide: If possible, using the corresponding aryl bromide or iodide will facilitate oxidative addition. | |
| Significant Byproduct Formation | Protodeboronation of Boronic Acid | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Use a Weaker Base: If compatible with the reaction, a milder base might reduce the rate of protodeboronation.[1] |
| Dehalogenation of Starting Material | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] | |
| Homocoupling of Boronic Acid | 1. Ensure Inert Atmosphere: The presence of oxygen can exacerbate homocoupling.[2] 2. Use a Pd(0) Source Directly: This can minimize side reactions caused by Pd(II) species.[2] | |
| Reaction Mixture Turns Black | Catalyst Decomposition | 1. Lower Reaction Temperature: High temperatures can cause the catalyst to decompose. 2. Ensure Proper Ligand-to-Metal Ratio: Insufficient ligand can lead to catalyst aggregation. 3. Maintain Inert Atmosphere: Oxygen can degrade the catalyst and ligands. |
Data Presentation
The following table presents hypothetical optimization data for a Suzuki-Miyaura coupling to form a 2-aryl-6-aminopyridine, which is structurally analogous to the target molecule. This data is intended to serve as a guide for experimental design.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 35 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 88 |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 82 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 75 |
| 6 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 80 |
| 7 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 83 |
| 8 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 86 |
This is representative data to illustrate an optimization workflow.
Experimental Protocols
Proposed Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the synthesis of structurally similar 2-aryl-6-aminopyridines.[3][4]
Materials:
-
2-Bromo-6-amino-3-methylpyridine (1.0 equiv)
-
3-(tert-Butoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-amino-3-methylpyridine, 3-(tert-butoxycarbonyl)phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd₂(dba)₃ and SPhos. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 90-100 °C.
-
Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate solubility problems and solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate (CAS: 1083057-14-0). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Based on available data, the compound exhibits a wide range of solubilities in organic solvents. It is practically insoluble in water.[1][2][3] A summary of its qualitative solubility is provided in Table 1. For preparing high-concentration stock solutions, N,N-Dimethylformamide (DMF) is the recommended solvent.[2]
Q2: My compound will not dissolve in water or aqueous buffers. Why is this happening?
A2: The molecular structure of this compound contains large, non-polar aromatic and tert-butyl groups, which limit its interaction with water. Its high predicted LogP value of approximately 3.5 indicates a strong preference for lipophilic (non-aqueous) environments over hydrophilic (aqueous) ones.[1][2][4] This results in very low aqueous solubility, measured at approximately 0.045 g/L at 25°C.[1][2][3]
Q3: I need to prepare a stock solution for my experiment. What is the best solvent to use?
A3: N,N-Dimethylformamide (DMF) is the most effective solvent, as the compound is described as "very soluble" in it.[2] Methanol is also a viable option where the compound is "soluble".[2] When preparing stock solutions, always use a high-purity, anhydrous grade solvent to prevent degradation.
Q4: I observed a precipitate when I diluted my DMF or DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a highly soluble organic solvent is introduced into an aqueous medium where it is poorly soluble. To resolve this, you can try the following:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Use a Co-solvent: Incorporating a water-miscible solvent, such as ethanol or propylene glycol, into your final aqueous solution can help increase the compound's solubility.[5][6]
-
Adjust the pH: As the compound has a basic amino group, acidifying the aqueous buffer can increase solubility (see Q5).
-
Increase Temperature: Gently warming the solution may help dissolve the precipitate, but be cautious of potential compound degradation at elevated temperatures.
Q5: Can I improve the aqueous solubility of the compound by adjusting the pH?
A5: Yes. The molecule contains a basic aminopyridine group.[4] In an acidic environment (lower pH), this amino group can be protonated to form a more polar, water-soluble salt (an ammonium salt).[7][8] Therefore, carefully adding a dilute acid (e.g., HCl) to your aqueous medium to lower the pH can significantly enhance solubility. It is recommended to determine the optimal pH range experimentally.
Q6: How does temperature affect the solubility of this compound?
A6: For most solid organic compounds, solubility increases with temperature.[9][10] If you are struggling to dissolve the compound, gentle heating of the solution can be an effective method. For related compounds like 2-aminopyridine, solubility has been shown to rise as the temperature increases.[9][11] However, always establish the thermal stability of the compound before applying heat to avoid degradation.
Data Presentation
Table 1: Qualitative Solubility Profile
| Solvent | Solubility Description |
|---|---|
| N,N-Dimethylformamide (DMF) | Very Soluble[2] |
| Methanol | Soluble[2] |
| Glacial Acetic Acid | Sparingly Soluble[2] |
| Chloroform | Very Slightly Soluble[2] |
| Water | Practically Insoluble (0.045 g/L at 25 °C)[1][2][3] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂[1][2][4] |
| Molecular Weight | ~284.35 g/mol [1][2][4] |
| Appearance | White or off-white powder/crystalline powder[2][3] |
| Predicted XLogP3 | 3.4 - 3.52[1][2][4] |
| Polar Surface Area (PSA) | 65.2 - 65.94 Ų[1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To prepare a 100 mM stock solution in N,N-Dimethylformamide (DMF).
-
Materials:
-
This compound (MW: 284.35 g/mol )
-
Anhydrous, high-purity DMF
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out 284.35 mg of the compound on an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of DMF to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer at room temperature. Stir until all solid has completely dissolved.
-
Once dissolved, remove the stir bar and carefully add DMF to the 10 mL graduation mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed container, protected from light and moisture.
-
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
-
Objective: To prepare a 1 mg/mL solution in an acidic aqueous buffer.
-
Materials:
-
Compound stock solution (e.g., 100 mg/mL in DMSO or DMF)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Magnetic stirrer
-
-
Procedure:
-
Place the desired volume of the aqueous buffer into a beaker on a magnetic stirrer.
-
Slowly add drops of 1 M HCl to the buffer while monitoring the pH, until the desired starting pH (e.g., pH 3-4) is reached.
-
While stirring, slowly add the required volume of the compound's organic stock solution to the acidified buffer.
-
If the solution remains cloudy or a precipitate forms, continue to stir and monitor. If it does not dissolve, a lower final concentration may be necessary.
-
Once dissolved, the pH can be carefully adjusted upwards with a dilute base if required by the experimental conditions, but be aware that the compound may precipitate if the pH rises too high.
-
Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in a specific solvent. This method is based on standard laboratory procedures.[9][12]
-
Materials:
-
An excess amount of the solid compound.
-
The solvent of interest (e.g., water, buffer, organic solvent).
-
Screw-cap vials.
-
Thermostatic shaker bath.
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE).
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).
-
-
Procedure:
-
Add an excess amount of the solid compound to a screw-cap vial (enough so that undissolved solid remains at equilibrium).
-
Add a known volume of the solvent to the vial.
-
Seal the vials tightly and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
After equilibration, remove the vials and let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. Clarify the aliquot by centrifugation followed by filtration through a syringe filter to remove all solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., HPLC).
-
The resulting concentration is the thermodynamic solubility at that temperature.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for the Shake-Flask method.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 5. longdom.org [longdom.org]
- 6. wjbphs.com [wjbphs.com]
- 7. youtube.com [youtube.com]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. figshare.com [figshare.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common impurities and challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. Specifically, it is the reaction between 2-bromo-3-methyl-6-aminopyridine and 3-(tert-butoxycarbonyl)phenylboronic acid .[2] This compound is a key intermediate in the synthesis of the cystic fibrosis drug, Lumacaftor.[3]
Q2: What are the most common impurities I should expect in the synthesis of this compound via the Suzuki-Miyaura reaction?
A2: The primary impurities can be categorized as process-related impurities (from starting materials and side reactions) and degradation products. The most common impurities include:
-
Unreacted Starting Materials: 2-bromo-3-methyl-6-aminopyridine and 3-(tert-butoxycarbonyl)phenylboronic acid.
-
Homocoupling By-product: Biphenyl-3,3'-dicarboxylic acid di-tert-butyl ester, formed from the self-coupling of 3-(tert-butoxycarbonyl)phenylboronic acid.[2]
-
Protodeboronation By-product: tert-Butyl benzoate, resulting from the replacement of the boronic acid group with a hydrogen atom.
-
Hydrolysis Product: 3-(6-amino-3-methylpyridin-2-yl)benzoic acid, formed by the cleavage of the tert-butyl ester group under basic or acidic conditions.[4]
-
Dehalogenated Starting Material: 3-methyl-6-aminopyridine, arising from the reduction of 2-bromo-3-methyl-6-aminopyridine.
Q3: My Suzuki-Miyaura reaction is giving a low yield. What are the potential causes and how can I troubleshoot it?
A3: Low yields in the Suzuki-Miyaura coupling of aminopyridines are often due to catalyst inhibition or deactivation.[5] The nitrogen atoms in the pyridine ring and the amino group can coordinate to the palladium catalyst, hindering its activity.[5] Here are some troubleshooting steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the oxidative addition step and stabilize the palladium catalyst.
-
Base Selection: Use a suitable base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6] The choice of base can be critical, and screening different bases may be necessary.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.[7]
Q4: I am observing a significant amount of the homocoupling by-product, biphenyl-3,3'-dicarboxylic acid di-tert-butyl ester. How can I minimize its formation?
A4: The formation of the homocoupling by-product is often promoted by the presence of oxygen and Pd(II) species. To minimize this side reaction:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.
-
Use of a Pd(0) Source: Employ a Pd(0) precatalyst or ensure that the in situ reduction of a Pd(II) precatalyst is efficient.
-
Control of Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction over homocoupling.
Q5: How can I prevent the hydrolysis of the tert-butyl ester during the reaction and work-up?
A5: The tert-butyl ester is sensitive to both acidic and strong basic conditions.[4] To prevent its hydrolysis:
-
Choice of Base: Use a moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide.[4]
-
Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, using anhydrous conditions can prevent hydrolysis.[8]
-
Aqueous Work-up: During the work-up, avoid strongly acidic or basic aqueous solutions. Use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) and minimize contact time.
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivation | The amino group on the pyridine can chelate with the palladium catalyst, leading to inactivation.[5] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to mitigate this. |
| Inefficient Oxidative Addition | Aryl bromides are generally less reactive than iodides. Consider increasing the reaction temperature or using a more active catalyst system. |
| Poor Solubility of Reagents | Ensure that all starting materials, the base, and the catalyst are sufficiently soluble in the chosen solvent system at the reaction temperature. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often effective.[9] |
| Insufficient Base Strength | The base is crucial for the activation of the boronic acid. If using a weak base like KF, the reaction may require higher temperatures or longer reaction times. Consider screening other bases like K₂CO₃ or K₃PO₄.[6] |
Problem 2: High Levels of Impurities
| Impurity Observed | Potential Cause | Troubleshooting Action |
| Biphenyl-3,3'-dicarboxylic acid di-tert-butyl ester (Homocoupling) | Presence of oxygen or Pd(II) species. | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. |
| tert-Butyl benzoate (Protodeboronation) | Presence of water and a strong base can lead to the hydrolysis of the C-B bond.[7] | Use a boronic ester (e.g., pinacol ester) which is more stable.[5] Minimize the amount of water in the reaction or run under anhydrous conditions.[8] |
| 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (Hydrolysis) | The tert-butyl ester is cleaved by strong base or during acidic work-up.[4] | Use a milder base such as K₂CO₃ or KF.[4] Perform a neutral or mildly basic aqueous work-up. |
| 3-methyl-6-aminopyridine (Dehalogenation) | The palladium catalyst can mediate the reduction of the aryl bromide. | Ensure the reaction is run under a strictly inert atmosphere. Minimize reaction time once the starting material is consumed. |
Data Presentation
Table 1: Common Impurities and their Characterization
| Impurity Name | Structure | Typical Analytical Method for Detection |
| 2-bromo-3-methyl-6-aminopyridine | Br-c1c(C)cc(N)n1 | HPLC-UV, GC-MS, ¹H NMR |
| 3-(tert-butoxycarbonyl)phenylboronic acid | B(O)(O)c1cccc(C(=O)OC(C)(C)C)c1 | HPLC-UV, ¹H NMR |
| Biphenyl-3,3'-dicarboxylic acid di-tert-butyl ester | O=C(OC(C)(C)C)c1cccc(c1)c2cccc(C(=O)OC(C)(C)C)c2 | HPLC-UV, LC-MS, ¹H NMR |
| tert-Butyl benzoate | O=C(OC(C)(C)C)c1ccccc1 | GC-MS, ¹H NMR |
| 3-(6-amino-3-methylpyridin-2-yl)benzoic acid | Nc1cc(C)c(nc1)c2cccc(C(=O)O)c2 | HPLC-UV, LC-MS |
| 3-methyl-6-aminopyridine | Cc1cc(N)ncc1 | GC-MS, ¹H NMR |
Note: Structures are represented in a simplified format.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
2-bromo-3-methyl-6-aminopyridine (1.0 eq)
-
3-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry reaction flask, add 2-bromo-3-methyl-6-aminopyridine, 3-(tert-butoxycarbonyl)phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the scale-up of this compound?
A1: The most common and scalable approach for the synthesis of this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a substituted pyridine derivative with a substituted benzene derivative. Specifically, the reaction couples (6-amino-3-methylpyridin-2-yl)boronic acid or its corresponding ester with tert-butyl 3-bromobenzoate.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling reaction for this synthesis?
A2: Key parameters to monitor and control include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for high yield and turnover numbers.
-
Base and Solvent System: The selection of an appropriate base and a solvent system that can dissolve both organic and inorganic reagents is critical.
-
Reaction Temperature and Time: Careful control of the reaction temperature is necessary to ensure reaction completion while minimizing catalyst decomposition and side-product formation.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the degradation of the catalyst and the formation of homocoupling byproducts.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include homocoupling products from the starting materials, dehalogenated and deboronated byproducts, and residual palladium catalyst. The presence of these impurities can complicate purification and affect the quality of the final product.
Q4: What are the recommended storage and handling conditions for this compound?
A4: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be kept away from moisture and strong light or heat. For handling, it is recommended to work in a well-ventilated area and wear suitable protective clothing to avoid contact with skin and eyes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a fresh batch of catalyst. |
| Insufficiently inert atmosphere | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Incorrect base | The choice of base is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials or product. | |
| Low reaction temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress. | |
| Formation of Significant Side Products (e.g., Homocoupling) | Presence of oxygen | Improve the degassing procedure for solvents and reagents. Ensure a leak-free reaction setup. |
| Inappropriate catalyst or ligand | Screen different palladium catalysts and ligands to find a system that favors the desired cross-coupling over side reactions. | |
| Difficult Purification | Presence of residual palladium | Treat the crude product with a palladium scavenger. Consider filtration through a pad of celite or activated carbon. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to improve the separation of the desired product from impurities. Consider recrystallization as an alternative or additional purification step. | |
| Product Instability | Exposure to light, heat, or moisture | Store the purified product under the recommended conditions (cool, dry, and dark place) and under an inert atmosphere if necessary. |
Experimental Protocols
Representative Scale-Up Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and equipment.
Materials:
-
tert-Butyl 3-bromobenzoate
-
(6-amino-3-methylpyridin-2-yl)boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas.
-
Reagent Charging: The reactor is charged with tert-butyl 3-bromobenzoate, (6-amino-3-methylpyridin-2-yl)boronic acid pinacol ester, and potassium carbonate.
-
Inerting: The reactor is purged with nitrogen or argon to remove any oxygen.
-
Solvent Addition: Degassed 1,4-dioxane and water are added to the reactor.
-
Catalyst Addition: Palladium(II) acetate and triphenylphosphine are added to the reaction mixture under a positive pressure of inert gas.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data (Representative Example)
| Reagent | Molar Ratio | Typical Amount (for a 10 L reaction) |
| tert-Butyl 3-bromobenzoate | 1.0 | 1.0 kg |
| (6-amino-3-methylpyridin-2-yl)boronic acid pinacol ester | 1.1 | 1.2 kg |
| Palladium(II) acetate | 0.01 | 8.3 g |
| Triphenylphosphine | 0.02 | 19.3 g |
| Potassium carbonate | 3.0 | 1.5 kg |
| 1,4-Dioxane | - | 6 L |
| Water | - | 2 L |
Expected Yield: 75-85%
Visualizations
References
Technical Support Center: Crystallization of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound relevant to its crystallization?
A1: Understanding the physicochemical properties of the compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 284.35 g/mol | [1][2] |
| Appearance | White or off-white powder or crystalline powder | [1][3] |
| Melting Point | 152°C - 156°C | [1] |
| Boiling Point (Predicted) | 439.7 ± 45.0 °C | [1][2] |
| Water Solubility | Practically insoluble (0.045 g/L at 25°C) | [1][2][3] |
Q2: What solvents are suitable for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. Based on available data, the solubility of this compound in various solvents is provided below. A good starting point for crystallization is to use a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Table 2: Solubility Profile
| Solvent | Solubility | Potential Use in Crystallization |
| N,N-Dimethylformamide (DMF) | Very Soluble | Good solvent for initial dissolution in anti-solvent crystallization. |
| Methanol | Soluble | Good solvent for cooling crystallization. |
| Glacial Acetic Acid | Sparingly Soluble | May be suitable for cooling crystallization, but the acidic nature should be considered. |
| Chloroform | Very Slightly Soluble | May act as an anti-solvent or be part of a co-solvent system. |
| Water | Practically Insoluble | Excellent anti-solvent.[1][2][3] |
Q3: What are the common challenges encountered during the crystallization of this compound?
A3: Due to its aminopyridine structure, common challenges include:
-
Oiling out: The compound separates as a liquid (oil) instead of a solid. This is common for organic amines.
-
Poor crystal quality: Formation of small, needle-like, or agglomerated crystals.
-
Low yield: Significant amount of the compound remains in the mother liquor.
-
Formation of polymorphs: The existence of different crystal forms, which can be influenced by the solvent and crystallization conditions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the crystallization of this compound.
Issue 1: The compound "oils out" during cooling.
"Oiling out" is the formation of a liquid phase instead of solid crystals. This is a common issue with organic amines and can be addressed by modifying the crystallization conditions.
Q: My solution turns cloudy and forms oily droplets upon cooling. How can I obtain solid crystals?
A:
-
Reduce the rate of cooling: Slow cooling is crucial. Allow the solution to cool naturally to room temperature before further cooling in an ice bath. An insulated container can help slow down the cooling process.
-
Decrease supersaturation: The solution might be too concentrated. Add a small amount of the hot solvent to the mixture to slightly decrease the concentration.
-
Use a seed crystal: If you have a small amount of the solid product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Solvent selection: Experiment with different solvents or solvent mixtures. Using a co-solvent system where the compound is less soluble might prevent oiling. For instance, if you are using methanol, adding a small amount of a less polar solvent might be beneficial.
-
Anti-solvent addition: Instead of cooling, try an anti-solvent crystallization. Dissolve the compound in a good solvent (like methanol or DMF) and slowly add an anti-solvent (like water) at a constant temperature until turbidity is observed, then allow it to stand.
Caption: Troubleshooting workflow for "oiling out".
Issue 2: No crystals are forming, even after extended cooling.
Q: My solution remains clear and no crystals have formed after cooling for a long time. What should I do?
A:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seed crystals: Add a very small amount of the solid compound.
-
-
Increase concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an anti-solvent: If the compound is highly soluble in the chosen solvent, slowly add a miscible anti-solvent (e.g., water if using methanol) until the solution becomes slightly turbid.
-
Lower the temperature: If cooling at room temperature is not effective, try cooling in an ice bath or a refrigerator.
Issue 3: The crystal yield is very low.
Q: I have obtained crystals, but the amount is much less than expected. How can I improve the yield?
A:
-
Maximize cooling: Ensure the solution has been cooled to a sufficiently low temperature to minimize the solubility of the compound in the mother liquor.
-
Concentrate the mother liquor: After filtering the first crop of crystals, you can concentrate the remaining solution by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop might be lower.
-
Optimize the solvent: The compound might be too soluble in the chosen solvent even at low temperatures. Consider using a different solvent or a solvent mixture where the compound is less soluble at cold temperatures.
Experimental Protocols
The following are general starting protocols for the crystallization of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Cooling Crystallization from Methanol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture gently (e.g., to 50-60 °C) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
Crystal Formation: Crystals should start to form as the solution cools. If no crystals appear, try scratching the inner wall of the flask with a glass rod.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for cooling crystallization.
Protocol 2: Anti-Solvent Crystallization using Methanol/Water
-
Dissolution: Dissolve the crude compound in a minimal amount of methanol at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add water (the anti-solvent) dropwise to the solution until it becomes slightly and persistently turbid.
-
Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed. Crystals should form over time. If needed, you can gently warm the solution to redissolve the slight turbidity and then allow it to cool slowly.
-
Cooling: To improve the yield, you can cool the mixture in an ice bath after crystal formation is apparent.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a methanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for anti-solvent crystallization.
References
Technical Support Center: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions.
Issue 1: Unexpected cleavage of the tert-butyl ester group, leading to the formation of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.
| Potential Cause | Recommended Solution |
| Acidic Conditions: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis.[1] | - Maintain neutral or basic pH during your reaction and workup. - Avoid using acidic solvents or reagents. Common acids like HCl, H₂SO₄, TFA, and even milder acids like acetic acid can cause deprotection.[1] - If purification by chromatography is necessary, use a neutral mobile phase or add a small amount of a basic modifier like triethylamine to a silica gel slurry. |
| Elevated Temperatures in Acidic Media: The rate of hydrolysis is accelerated by heat. | - Perform reactions at or below room temperature if acidic conditions cannot be completely avoided. |
| Lewis Acid Exposure: Certain Lewis acids can also facilitate the cleavage of tert-butyl esters.[2] | - Verify the compatibility of all reagents, particularly metal catalysts and additives, with the tert-butyl ester group. |
Issue 2: Observation of colored impurities or byproducts, suggesting degradation of the aminopyridine ring.
| Potential Cause | Recommended Solution |
| Oxidation: The aminopyridine moiety can be susceptible to oxidation, which may be catalyzed by air, light, or certain reagents.[3][4] | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-duration reactions or when heating. - Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. - Avoid strong oxidizing agents unless they are a required part of the reaction chemistry. Be aware that some reagents can generate oxidative species as byproducts. |
| Incompatible Reagents: Reagents like strong peroxides can oxidize the amino group.[3] | - Carefully review all reagents for potential oxidative properties. For instance, hydrogen peroxide in fuming sulfuric acid is a known reagent for oxidizing aminopyridines.[3] |
| Metal Contamination: Trace metals can catalyze aerobic oxidation. | - Use high-purity solvents and reagents to minimize metal contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept away from moisture and strong light or heat.[5][6]
Q2: What solvents are suitable for dissolving this compound?
A: The compound is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. It is practically insoluble in water.[5] When choosing a solvent, consider the potential for degradation (e.g., the acidic nature of glacial acetic acid).
Q3: My reaction requires acidic conditions. How can I minimize the deprotection of the tert-butyl ester?
A: If acidic conditions are unavoidable, consider running the reaction at a lower temperature to slow down the rate of hydrolysis. Use the mildest possible acid at the lowest effective concentration. Monitor the reaction closely for the formation of the deprotected carboxylic acid byproduct.
Q4: I am performing a reaction that involves an oxidizing agent. How can I protect the aminopyridine group?
A: If the aminopyridine is not the intended site of oxidation, consider protecting the amino group. Common protecting groups for anilines and related compounds, such as Boc or Cbz, could be employed, though this would add extra steps to your synthetic route. Alternatively, explore milder or more selective oxidizing agents that are known to be compatible with aminopyridines.
Q5: How can I detect the degradation of this compound?
A: Degradation can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the starting material. The appearance of new, more polar spots may indicate the formation of the carboxylic acid byproduct.
-
High-Performance Liquid Chromatography (HPLC): This can be used for quantitative analysis of the starting material and any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for identifying the mass of potential byproducts, confirming the loss of the tert-butyl group (a loss of 56 Da) or the addition of oxygen (an increase of 16 Da).
Experimental Protocols
Protocol 1: General Handling and Dissolution
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Handle the solid in a well-ventilated area, preferably in a fume hood.[5]
-
For dissolution, add the desired solvent (e.g., DMF, methanol) to the solid and mix until fully dissolved. Avoid using acidic solvents if the ester is to be preserved.
-
If the solution is to be stored, place it in a tightly sealed container, protect it from light, and store it at a low temperature.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Recommended workflow to minimize degradation.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Validation & Comparative
A Comparative Guide to the Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of the cystic fibrosis drug Lumacaftor. The comparison focuses on a Suzuki coupling reaction and a Buchwald-Hartwig amination approach, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
At a Glance: Synthesis Route Comparison
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction. Below is a summary of the key quantitative data for the two primary routes.
| Parameter | Route 1: Suzuki Coupling | Route 2: Buchwald-Hartwig Amination (Hypothetical) |
| Starting Materials | 2-Bromo-3-methyl-6-aminopyridine, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | tert-Butyl 3-bromobenzoate, 2-Amino-3-methylpyridine |
| Catalyst System | Pd(dppf)Cl₂ | Pd₂(dba)₃ / Xantphos |
| Base | Na₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Toluene |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 16 hours | 12-24 hours |
| Reported Yield | ~75% | Not specifically reported for this molecule, but generally high for similar reactions. |
| Purity | High, after purification | High, after purification |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic approach, the following diagrams illustrate the key steps and transformations.
Caption: Suzuki Coupling Pathway
Caption: Buchwald-Hartwig Amination Pathway
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis routes.
Route 1: Suzuki Coupling
This protocol is adapted from procedures described in patents for the synthesis of Lumacaftor intermediates.
Materials:
-
2-Bromo-3-methyl-6-aminopyridine
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-bromo-3-methyl-6-aminopyridine (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 2: Buchwald-Hartwig Amination (Hypothetical)
Materials:
-
tert-Butyl 3-bromobenzoate
-
2-Amino-3-methylpyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add tert-butyl 3-bromobenzoate (1.0 eq), 2-amino-3-methylpyridine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
Both the Suzuki coupling and Buchwald-Hartwig amination represent viable and efficient methods for the synthesis of this compound. The choice between the two routes may depend on the availability and cost of the starting materials and reagents, as well as the specific experimental conditions and equipment available in the laboratory. The Suzuki coupling is a well-documented and reliable method for this particular transformation. The Buchwald-Hartwig amination offers a strong alternative, particularly if the corresponding boronic ester is not readily accessible. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective conditions for their specific setup.
validation of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate's biological activity
An Objective Analysis of Lumacaftor/Ivacaftor and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. While the initial focus of this inquiry was tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, it is crucial to note that this compound is a chemical intermediate used in the synthesis of Lumacaftor. This guide, therefore, evaluates the biological activity of the final active pharmaceutical ingredient, Lumacaftor (in combination with Ivacaftor), and compares its performance against newer, more effective alternatives: Tezacaftor/Ivacaftor and the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor.
The following sections present a detailed analysis of their mechanisms of action, comparative clinical efficacy based on key outcome measures, and the experimental protocols used to validate their biological activity.
Mechanism of Action: Correcting the Defective CFTR Protein
Cystic fibrosis (CF) is most commonly caused by the F508del mutation in the CFTR gene, which leads to the production of a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride channel. CFTR modulators are small molecules designed to correct this underlying defect.
-
Lumacaftor, Tezacaftor, and Elexacaftor are classified as CFTR correctors . They act as chaperones during protein folding, helping the F508del-CFTR protein to adopt a more stable conformation, thereby facilitating its processing and trafficking to the cell surface.[1][2] Elexacaftor and Tezacaftor are considered second and third-generation correctors, respectively, offering improved efficacy and safety profiles compared to Lumacaftor.
-
Ivacaftor is a CFTR potentiator . It functions on the CFTR channels that have reached the cell surface, increasing the probability that the channel is open and allowing for an increased flow of chloride ions.[2]
The combination of a corrector and a potentiator provides a synergistic effect, first by increasing the number of CFTR channels at the cell surface and then by enhancing the function of those channels. The triple combination of Elexacaftor/Tezacaftor/Ivacaftor utilizes two correctors that bind to different sites on the CFTR protein, leading to a more significant rescue of the protein.[2][3]
Figure 1. Mechanism of action of CFTR modulators.
Comparative Clinical Efficacy
Clinical trials have demonstrated a clear progression in efficacy from the first-generation combination of Lumacaftor/Ivacaftor to the newer triple-combination therapy. The following table summarizes key clinical outcome measures for patients homozygous for the F508del mutation.
| Outcome Measure | Lumacaftor/Ivacaftor (Orkambi®) | Tezacaftor/Ivacaftor (Symdeko®) | Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) |
| Mean Absolute Improvement in ppFEV1 * | 2.6 - 4.0%[4] | ~4% (compared to placebo) | 10 - 14.3%[5][6] |
| Mean Reduction in Sweat Chloride (mmol/L) | ~10-20 | ~9.5 | -41.8 to -45.1[5] |
| Reduction in Pulmonary Exacerbations | 30-39% reduction vs. placebo | Statistically significant reduction vs. placebo | 63% reduction vs. placebo[5] |
| Improvement in Body Mass Index (BMI) | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement |
*ppFEV1: percent predicted forced expiratory volume in 1 second.
The data clearly indicates that Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) provides substantially greater improvements in lung function and CFTR protein function (as measured by sweat chloride reduction) compared to both Lumacaftor/Ivacaftor and Tezacaftor/Ivacaftor.[5][7][8]
Experimental Protocols for Biological Activity Validation
The validation of CFTR modulator activity relies on specialized in vitro and ex vivo assays. The following are detailed methodologies for two key experiments.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues. It directly assesses the function of the CFTR channel by measuring chloride secretion.
Objective: To quantify the rescue of F508del-CFTR channel function by corrector compounds.
Materials:
-
Polarized epithelial cell monolayers (e.g., human bronchial epithelial cells from CF patients) grown on permeable supports.
-
Ussing chamber system.
-
Ringer's solution.
-
CFTR modulators (Correctors and Potentiators).
-
Forskolin (a CFTR activator).
-
CFTRinh-172 (a CFTR inhibitor).
Protocol:
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial cells homozygous for the F508del mutation on permeable supports until a confluent and polarized monolayer is formed.
-
Treat the cells with the corrector compound(s) (e.g., Lumacaftor, Tezacaftor/Elexacaftor) at the desired concentration for 24-48 hours to allow for CFTR correction and trafficking.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports with the cell monolayers in the Ussing chambers, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed Ringer's solution and maintain at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc), which represents the net ion transport.
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption and isolate chloride currents.
-
Stimulate CFTR-mediated chloride secretion by adding a CFTR activator, such as forskolin, to the basolateral side.
-
Acutely add a CFTR potentiator, like Ivacaftor, to the apical side to assess the maximal activity of the corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
The change in Isc in response to forskolin and the potentiator reflects the level of functional CFTR at the cell surface. Compare the Isc from treated and untreated cells to determine the efficacy of the corrector.
-
Figure 2. Ussing chamber experimental workflow.
Western Blot Analysis of CFTR Protein
Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form of CFTR (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is present at the cell surface.[9] An effective corrector will increase the ratio of Band C to Band B.
Objective: To visualize the effect of corrector compounds on the glycosylation and maturation of the F508del-CFTR protein.
Materials:
-
Epithelial cells expressing F508del-CFTR.
-
CFTR corrector compounds.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary anti-CFTR antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with corrector compounds as described for the Ussing chamber assay.
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR.[10] An increase in the intensity of Band C relative to Band B indicates successful correction of CFTR trafficking.
-
References
- 1. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsjournals.org [atsjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivacaftor-tezacaftor-elexacaftor, tezacaftor-ivacaftor and lumacaftor-ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of clinical effectiveness - Ivacaftor–tezacaftor–elexacaftor, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Purity Assessment for Synthesized tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. We present supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in establishing robust quality control procedures. The performance of the synthesized compound is compared against two hypothetical alternative analogs, "Alternative A" and "Alternative B," to provide a contextual benchmark for purity, yield, and impurity profiles.
Overview of Analytical Techniques
The purity of a synthesized active pharmaceutical ingredient (API) or intermediate is critical for its efficacy and safety. For this compound, a multi-faceted analytical approach is recommended to ensure comprehensive characterization. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
The following workflow outlines the logical sequence of these analytical procedures.
Comparative Purity and Yield Data
The synthesized batch of this compound was analyzed and compared with two alternative analogs synthesized under similar conditions. The data below summarizes the findings from HPLC analysis, providing a clear comparison of yield, purity, and major impurity profiles.
Table 1: Comparison of Synthesis Yield and Purity
| Compound | Synthesis Yield (%) | HPLC Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| This compound | 78.5 | 99.2 | 0.35 | 0.18 |
| Alternative A | 85.2 | 97.5 | 1.10 | 0.45 |
| Alternative B | 72.1 | 99.6 | 0.15 | 0.10 |
Table 2: Mass Spectrometry Data for Impurity Identification
| Compound | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Impurity 1 Mass (M+H)⁺ | Impurity 2 Mass (M+H)⁺ |
| This compound | 299.17 | 299.18 | 243.11 | 315.16 |
| Alternative A | 313.19 | 313.20 | 257.13 | 329.18 |
| Alternative B | 285.15 | 285.16 | 229.09 | 301.14 |
Hypothetical Biological Context: Signaling Pathway
To illustrate the importance of high purity, especially in drug development, the diagram below conceptualizes a hypothetical signaling pathway where this compound could act as an inhibitor of a key kinase, "Kinase X." Impurities might lack this inhibitory activity or, worse, exhibit off-target effects, confounding experimental results.
Purity Attributes Comparison
A visual comparison of key purity attributes highlights the profile of our synthesized compound against its alternatives. High purity and low levels of structurally related impurities are critical for reliable downstream applications.
Unveiling the Therapeutic Potential: A Comparative Analysis of Tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate Based Compounds in CFTR Correction
A deep dive into the in vitro and in vivo efficacy of Lumacaftor (VX-809), a compound derived from tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, reveals a targeted approach to correcting the underlying molecular defect in the most common form of cystic fibrosis. This guide provides a comprehensive comparison of its performance in preclinical and clinical settings, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Correcting a Misfolded Protein
Lumacaftor is a "corrector" molecule designed to address the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] This mutation leads to the misfolding of the CFTR protein, which is then targeted for premature degradation in the endoplasmic reticulum (ER) and fails to reach the cell surface to function as a chloride ion channel.[1] Lumacaftor works by directly binding to the misfolded F508del-CFTR protein, improving its conformational stability and facilitating its processing and trafficking to the cell membrane.[1][2][4] By increasing the amount of functional CFTR protein at the cell surface, Lumacaftor partially restores chloride ion transport.[1][5]
In Vitro Efficacy: Restoring Function in Cellular Models
The efficacy of Lumacaftor has been extensively studied in various in vitro models, primarily using human bronchial epithelial (HBE) cells derived from cystic fibrosis patients homozygous for the F508del mutation. These studies have consistently demonstrated Lumacaftor's ability to partially rescue the function of the F508del-CFTR protein.
| Parameter | Cell Type | Assay | Result | Reference |
| CFTR Function | F508del homozygous HBE cells | Chloride Transport Assay | Restores ~15% of normal CFTR function | [1] |
| Protein Processing | F508del homozygous HBE cells | Western Blot | Increases the amount of mature, fully-glycosylated CFTR protein | [6] |
| Chloride Efflux | CFBE41o- cells (F508del) | Iodide Efflux Assay | Significant increase in CFTR-mediated chloride currents | [6] |
| Phagocytosis & Killing | CF Monocyte-Derived Macrophages | Phagocytosis Assay | Restored ability to phagocytose and kill Pseudomonas aeruginosa | [7][8][9] |
In Vivo Efficacy: Clinical and Preclinical Evidence
The in vivo efficacy of Lumacaftor, primarily in combination with a potentiator (Ivacaftor), has been evaluated in both animal models and human clinical trials. These studies have shown modest but clinically meaningful benefits for patients with the F508del mutation.
| Model/Study | Endpoint | Result | Reference |
| F508del Ferret Model | Meconium Ileus, Survival, Pancreatic Insufficiency | In utero treatment prevented meconium ileus; Postnatal treatment improved survival and partially protected from pancreatic insufficiency | [10][11] |
| Phase 3 Clinical Trials (TRAFFIC & TRANSPORT) | Percent predicted FEV1 (ppFEV1) | Statistically significant improvement of 2.6-4.0 percentage points compared to placebo | [1][12] |
| Phase 3 Clinical Trials | Rate of Pulmonary Exacerbations | Clinically meaningful reductions of 30% and 39% | [1] |
| Phase 2 Clinical Trial | Sweat Chloride Concentration | A decrease of approximately 11 mmol/L compared to placebo | [4][12] |
| Pediatric Studies (2-11 years) | Sweat Chloride Concentration | Decrease of 26.8 mmol/L | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of CFTR modulators like Lumacaftor.
In Vitro CFTR Function: Ussing Chamber Assay
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial tissues.
Protocol:
-
Cell Culture: Primary human bronchial epithelial cells from F508del homozygous patients are cultured on permeable supports until they form well-differentiated, polarized monolayers.[14]
-
Treatment: The cell monolayers are treated with Lumacaftor at a specified concentration (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours at 37°C.[14]
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in modified Ussing chambers, which separate the apical and basolateral sides of the epithelium.
-
Measurement of Short-Circuit Current (Isc): The monolayers are bathed in physiological saline, and the potential difference across the epithelium is clamped to 0 mV. The current required to maintain this voltage clamp, known as the short-circuit current (Isc), is a measure of net ion transport.
-
Pharmacological Modulation: To isolate CFTR-mediated chloride secretion, other ion channels are blocked (e.g., amiloride for the epithelial sodium channel, ENaC). CFTR is then activated with forskolin (an adenylyl cyclase activator) and a potentiator like genistein or ivacaftor is added to maximize channel opening.
-
Data Analysis: The change in Isc in response to CFTR activators is calculated to quantify the functional rescue by Lumacaftor.
In Vitro Protein Expression: Western Blotting
Western blotting is used to detect and quantify the amount of mature CFTR protein that has been successfully processed and trafficked.
Protocol:
-
Cell Lysis: HBE cells treated with Lumacaftor or vehicle are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The mature, fully glycosylated form of CFTR (Band C) has a higher molecular weight (~170 kDa) than the immature, core-glycosylated form (Band B, ~150 kDa).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Analysis: The signal from the bands corresponding to mature and immature CFTR is visualized and quantified to determine the effect of Lumacaftor on protein processing.
In Vivo Assessment: Ferret Model of Cystic Fibrosis
The F508del ferret model is a valuable tool for studying the in vivo effects of CFTR modulators on multiorgan disease.
Protocol:
-
Animal Model: A ferret model with the F508del mutation in the CFTR gene is generated.[10][11]
-
In Utero Treatment: Pregnant jills (female ferrets) are treated with Lumacaftor/Ivacaftor to assess the impact on fetal development and prevention of congenital abnormalities like meconium ileus.[11]
-
Postnatal Treatment: Newborn F508del ferrets are treated with the drug combination, and their survival, growth, and organ function (pancreas, lungs) are monitored over time.[10]
-
Outcome Measures: Key endpoints include survival rates, prevention of meconium ileus, assessment of pancreatic insufficiency (e.g., by measuring fecal elastase), and evaluation of lung pathology and function.[11]
-
Treatment Withdrawal: In some studies, treatment is withdrawn to determine if the disease phenotype reappears, confirming the therapeutic effect of the drug.[11]
Conclusion
Compounds based on the this compound scaffold, exemplified by Lumacaftor, represent a significant advancement in the treatment of cystic fibrosis. While the in vitro data demonstrate a clear mechanism of action in correcting the folding and trafficking of the F508del-CFTR protein, the in vivo and clinical data show a more modest, albeit clinically important, benefit. This highlights the complexities of translating in vitro efficacy to clinical outcomes. Future research will likely focus on developing more potent correctors or combination therapies to achieve a greater degree of CFTR function restoration. The experimental protocols outlined here provide a framework for the continued evaluation and comparison of novel CFTR modulators.
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. cff.org [cff.org]
- 6. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumacaftor (VX-809) restores the ability of CF macrophages to phagocytose and kill Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Lumacaftor (VX-809) restores the ability of CF macrophages to phagocytose and kill Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In utero and postnatal ivacaftor/lumacaftor therapy rescues multiorgan disease in CFTR-F508del ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In utero and postnatal ivacaftor/lumacaftor therapy rescues multiorgan disease in CFTR-F508del ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
- 14. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
The proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures will facilitate compliance with safety regulations and foster a secure research environment.
Waste Characterization and Handling
Based on available safety data, this compound should be treated as a hazardous chemical waste. The recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1]. It is crucial to prevent this chemical from entering sewer systems or contaminating water, food, or feed products[1].
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating dust, use a respirator.
**Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Isolate waste this compound from other chemical waste streams to prevent unintended reactions.
-
Store it separately from incompatible materials such as strong oxidizing agents.
-
Do not mix this solid waste with liquid wastes like solvents.
2. Containerization:
-
Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical. The original container is often a suitable choice[2][3].
-
Ensure the container has a secure, tightly fitting lid to prevent spills or the release of vapors. The container must be kept closed except when adding waste[3][4][5][6].
-
For solid waste, a clearly labeled, sturdy container with a screw cap is appropriate.
3. Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first portion of waste is added[4].
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[3].
-
The words "Hazardous Waste".
-
An accurate estimation of the quantity of waste.
-
The date when waste was first added to the container.
-
The name of the principal investigator or lab manager.
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][6].
-
The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage[2][6].
-
Ensure secondary containment is used for the waste container to mitigate any potential spills[4][5].
5. Arranging for Disposal:
-
Once the container is full or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[5][6].
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA[4][6].
-
Follow your institution's specific procedures for requesting a waste collection.
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue[3][7].
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste[5].
-
After triple-rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as regular solid waste or recycling, in accordance with institutional policies[4][5][7].
Quantitative Data Summary
| Parameter | Guideline | Citations |
| Maximum SAA Volume | 55 gallons | [4][6] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [6] |
| Container Status | Must be kept closed except when adding waste | [3][4][5][6] |
| Storage Time Limit (Partially Filled) | Up to 1 year in SAA | [2] |
| Removal from SAA (Full Container) | Within 3 days | [2] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
